molecular formula C8H6ClF3O2S B13614158 [4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride

[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride

Cat. No.: B13614158
M. Wt: 258.65 g/mol
InChI Key: FQMQXEWUVDOMTD-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of difluoromethyl and fluorophenyl groups attached to a methanesulfonyl chloride moiety.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with amines can yield sulfonamides, while reaction with alcohols can produce sulfonate esters .

Scientific Research Applications

Chemistry

In chemistry, [4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound is explored for its potential use in drug development. Its unique structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of high-value products .

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • [4-(Difluoromethyl)phenyl]methanesulfonyl chloride
  • [4-Fluoromethylphenyl]methanesulfonyl chloride
  • [4-(Difluoromethyl)-2-chlorophenyl]methanesulfonyl chloride

Uniqueness

Compared to similar compounds, [4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride is unique due to the presence of both difluoromethyl and fluorophenyl groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other compounds may not be as effective .

Properties

Molecular Formula

C8H6ClF3O2S

Molecular Weight

258.65 g/mol

IUPAC Name

[4-(difluoromethyl)-2-fluorophenyl]methanesulfonyl chloride

InChI

InChI=1S/C8H6ClF3O2S/c9-15(13,14)4-6-2-1-5(8(11)12)3-7(6)10/h1-3,8H,4H2

InChI Key

FQMQXEWUVDOMTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)CS(=O)(=O)Cl

Origin of Product

United States

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